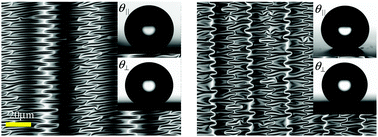Curvature induced hierarchical wrinkling patterns in soft bilayers
Soft Matter Pub Date: 2016-08-26 DOI: 10.1039/C6SM01088A
Abstract
Sinusoidal wrinkling will occur in a planar film-substrate bilayer when the uniaxial compressive strain imposed to the system exceeds a critical value. However, when a core–shell soft cylinder is subjected to axial compression, surface wrinkling patterns may evolve from the sinusoidal mode to the diamond-like mode, depending on the modular ratio and the curvature of the system. Inspired by this phenomenon, we here propose a simple yet robust strategy to fabricate hierarchical wrinkling patterns by controlling the curvature of a film-substrate system. To quantitatively understand the experimental results, a three-dimensional finite element model has been built to track the wrinkling pattern evolution. Furthermore, a phase diagram is provided based on the theoretical analysis and finite element simulations, which may guide the experimental design. In addition, the wetting properties of the surface with hierarchical micropatterns fabricated using the proposed method are investigated. The results show that the hierarchical surface wrinkles lead to anisotropic wetting behavior, which can be tuned by controlling the imposed compressive strain. The tunable anisotropic wetting surface fabricated here may find a broad range of applications such as in the development of sensors, fluidic devices, micro-reactors and biomedical devices.


Recommended Literature
- [1] Carbon nanostructures in biology and medicine
- [2] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [3] Water robustness of organic thin-film transistors based on pyrazino[2,3-g]quinoxaline-dione conjugated polymer†
- [4] Facile fabrication of alveolate Cu2−xSe microsheets as a new visible-light photocatalyst for discoloration of Rhodamine B†
- [5] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [6] In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
- [7] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [8] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†
- [9] Length-dependent translation initiation benefits the functional proteome of human cells†
- [10] High-pressure stabilization of argon fluorides†‡

Journal Name:Soft Matter
Research Products
-
CAS no.: 13650-70-9









